1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine
Description
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,12H,2-3,5,7,13H2,1H3 |
InChI Key |
GFKGRMQIBAWBBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC2=C1CCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with indanone, which is commercially available or can be synthesized from indene.
Reduction: Indanone is reduced to 2,3-dihydro-1H-inden-4-ol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group of 2,3-dihydro-1H-inden-4-ol is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions, such as the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of amine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target. The specific pathways involved depend on the context of its application, such as inhibition of enzymes or activation of receptors in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Position Effects
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine
- Molecular Formula : C₁₂H₁₇N
- Molecular Weight : 175.27 g/mol
- Key Differences : Substitution at position 5 of the indenyl ring instead of position 3. The amine group is branched (propan-2-amine) rather than linear.
1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride
Table 1: Structural Comparison of Indenyl-Substituted Amines
| Compound Name | Substituent Position | Amine Structure | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine | 4 | Linear (propan-1-amine) | C₁₂H₁₇N | 175.27 |
| 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine | 5 | Branched (propan-2-amine) | C₁₂H₁₇N | 175.27 |
| 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine HCl | 2 | Branched + methyl | C₁₃H₂₀ClN | 225.76 |
Pharmacologically Active Analogs
Ozanimod (RPC1063)
- Structure : Contains a 2,3-dihydro-1H-inden-4-yl group linked to a 1,2,4-oxadiazole moiety.
- Pharmacological Properties: Half-life: 17–21 hours Bioavailability: 100% (oral) Therapeutic Use: Immunomodulator for inflammatory bowel disease .
- Key Contrast : The indenyl group in ozanimod is part of a larger, complex scaffold, enhancing selectivity for sphingosine-1-phosphate receptors compared to simpler amines like the target compound .
MGV354
- Structure : Features a 2,3-dihydro-1H-inden-4-yl group within a polycyclic system.
- Molecular Formula : C₃₅H₃₇N₅O₃
- Applications : Investigated as a kinase inhibitor, highlighting the role of indenyl groups in modulating enzyme activity .
Biological Activity
1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine is a chiral amine compound characterized by its unique indane structure. This compound has garnered attention in pharmacological research due to its diverse biological activities, including enzyme inhibition and receptor binding. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is CHN, with a molecular weight of approximately 187.25 g/mol. The presence of the indane moiety contributes significantly to its chemical properties and biological activities. The chirality of the compound enhances its interaction with biological systems, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. These interactions can occur through:
- Hydrogen Bonding : The amine group can form hydrogen bonds with active sites on enzymes or receptors.
- Electrostatic Interactions : The charged nature of the amine can facilitate ionic interactions with negatively charged residues in proteins.
These mechanisms are critical for understanding the pharmacological profile of the compound and its potential therapeutic uses.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its binding affinity to certain enzymes suggests potential applications in drug development aimed at modulating enzymatic activity.
Antibacterial Activity
The compound has shown promising antibacterial properties against various strains. In comparative studies, it demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. faecalis | 40 µg/mL |
| P. aeruginosa | 50 µg/mL |
| S. typhi | 45 µg/mL |
| K. pneumoniae | 50 µg/mL |
These results indicate that the compound could be further explored for therapeutic applications in treating bacterial infections.
Anticancer Activity
Preliminary studies have also evaluated the anticancer potential of this compound. It has been found to exhibit cytotoxic effects on various cancer cell lines, with IC values ranging from 7 to 20 µM. The compound's mechanism may involve targeting specific pathways associated with cancer cell proliferation and survival.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University tested the compound against multiple bacterial strains using the agar disc-diffusion method. The results showed significant inhibition zones compared to standard antibiotics, indicating its potential as an antibacterial agent.
- Anticancer Research : In vitro studies conducted on human leukemia cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis, suggesting its role as a potential anticancer drug.
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate molecular electrostatic potentials (MEPs), frontier orbitals (HOMO/LUMO), and global reactivity descriptors (e.g., electrophilicity index) to predict binding sites and reactivity .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes or GPCRs). Focus on hydrogen bonding, π-π stacking, and hydrophobic contacts observed in similar chiral amines .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (MM-PBSA/GBSA methods) .
How do researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from:
- Enantiomeric purity : Impure samples can skew activity; verify ee via chiral HPLC or polarimetry.
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO), incubation times, or solvent (DMSO tolerance) require standardization.
- Target specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm target engagement.
- Meta-analysis : Compare IC₅₀ values across studies using tools like Prism, adjusting for batch effects .
What methodologies are used to assess the compound’s antimicrobial efficacy and mechanism?
Basic Research Question
- Broth microdilution : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains per CLSI guidelines.
- Time-kill assays : Evaluate bactericidal vs. bacteriostatic effects over 24 hours.
- Membrane permeability : Use SYTOX Green fluorescence to probe cell wall disruption .
- Resistance profiling : Serial passage experiments to monitor mutation rates under sub-MIC conditions.
How is regioselective functionalization of the indene moiety achieved during derivatization?
Advanced Research Question
- Directed C-H activation : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at the 4-position using sterically hindered ligands.
- Protecting group strategies : Temporarily block reactive sites (e.g., amine protection with Boc groups) to direct electrophilic substitution.
- Computational guidance : DFT-predicted Fukui indices identify nucleophilic/electrophilic hotspots on the indene ring .
What analytical techniques are critical for characterizing enantiomeric excess (ee) and stability?
Basic Research Question
- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol mobile phases.
- Polarimetry : Measure optical rotation at 589 nm (sodium D-line).
- NMR chiral shift reagents : Eu(hfc)₃ induces splitting of enantiomer signals in ¹H NMR.
- Accelerated stability studies : Store samples under stress conditions (40°C/75% RH) and monitor ee degradation via LC-MS .
How does the compound’s stereochemistry influence its pharmacokinetic (PK) profile?
Advanced Research Question
- In vitro assays : Assess metabolic stability using liver microsomes (human/rat) and CYP450 inhibition screening.
- Enantiomer-specific PK : Administer individual enantiomers in rodent models and quantify plasma exposure via LC-MS/MS.
- PBPK modeling : Simulate absorption/distribution using GastroPlus, incorporating logP, pKa, and permeability data .
What strategies mitigate racemization during storage or biological assays?
Advanced Research Question
- pH control : Store in buffered solutions (pH 4–6) to avoid base-catalyzed racemization.
- Lyophilization : Freeze-dry enantiopure samples under inert atmospheres (N₂).
- Low-temperature storage : Maintain at -80°C in amber vials to reduce thermal/epimeric interconversion .
How are structure-activity relationship (SAR) studies designed for this compound?
Advanced Research Question
- Analog synthesis : Prepare derivatives with modifications at the amine (e.g., alkylation) or indene ring (e.g., halogenation).
- High-throughput screening (HTS) : Test analogs against target panels (e.g., kinase or GPCR assays).
- 3D-QSAR : Build CoMFA or CoMSIA models using alignment-dependent descriptors from docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
